

Comparative Analysis of 3-Amino-2-bromophenol Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: 3-Amino-2-bromophenol

Cat. No.: B185791

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A detailed examination of the structural isomers of aminobromophenol reveals significant variations in their physicochemical properties, reactivity, and biological activities. This guide provides a comparative analysis of key isomers of **3-Amino-2-bromophenol**, offering valuable insights for researchers, scientists, and professionals in drug development.

The positioning of the amino, bromo, and hydroxyl functional groups on the benzene ring profoundly influences the electronic and steric characteristics of each isomer, leading to distinct behaviors in chemical reactions and biological systems. This comparison focuses on providing available experimental data to facilitate informed decisions in synthesis and screening programs.

Physicochemical Properties: A Quantitative Comparison

The arrangement of substituents directly impacts intermolecular forces, which in turn dictates properties such as melting point and solubility. The following table summarizes the available experimental data for various isomers of **3-Amino-2-bromophenol**. It is important to note that for several isomers, only predicted data is available, highlighting a gap in the current experimental literature.

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Solubility	pKa (Predicted)
3-Amino-2-bromophenol	100367-36-0	C ₆ H ₆ BrNO	188.02	No Data Available	No Data Available	No Data Available
3-Amino-4-bromophenol	100367-37-1	C ₆ H ₆ BrNO	188.02	No Data Available	No Data Available	9.45[1]
3-Amino-5-bromophenol	100367-38-2	C ₆ H ₆ BrNO	188.02	No Data Available	No Data Available	No Data Available
2-Amino-3-bromophenol	116435-77-9	C ₆ H ₆ BrNO	188.02	135-137[2]	No Data Available	No Data Available
2-Amino-4-bromophenol	40925-68-6	C ₆ H ₆ BrNO	188.02	130-135[3]	Slightly soluble in water; soluble in ethanol and acetone.[4]	9.19[5]
2-Amino-5-bromophenol	38191-34-3	C ₆ H ₆ BrNO	188.02	125-127 (decomposition)[6]	Sparingly soluble in water.[7]	No Data Available
2-Amino-6-bromophenol	28165-50-6	C ₆ H ₆ BrNO	188.02	83-84	No Data Available	8.22[8][9]

Comparative Reactivity and Synthetic Considerations

The electronic nature of the substituents and their positions relative to each other dictate the reactivity of the aromatic ring and the functional groups.

Electrophilic Aromatic Substitution: The amino and hydroxyl groups are strong activating groups and ortho-, para-directors, while the bromo group is a deactivating but ortho-, para-directing group. The interplay of these directing effects and steric hindrance determines the outcome of electrophilic substitution reactions. For instance, in the bromination of 3-aminophenol, a mixture of 3-amino-4-bromophenol and 3-amino-6-bromophenol is expected due to the directing effects of the amino and hydroxyl groups, with the position between the two meta-substituents (C2) being sterically hindered.^[10]

Nucleophilic Substitution and Coupling Reactions: The bromine atom on the aromatic ring can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity in these reactions is influenced by the electronic density at the carbon-bromine bond and steric hindrance around the reaction site. For example, 2-Amino-4-bromophenol is a known reactant for the preparation of (aryl)oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction.^{[3][5]}

A detailed synthetic protocol for 3-amino-4-bromophenol involves a three-step process starting from 3-nitro-4-aminophenol: diazotization, bromination, and reduction.^[11]

Biological Activity Profile

While comprehensive comparative studies on the biological activities of these specific isomers are limited, preliminary data and the activities of related compounds suggest potential areas of interest.

Some aminophenol isomers are known to exhibit isomer-specific toxicity profiles.^[12] For instance, 2-Amino-5-bromophenol has been reported to show anticancer activity against the MCF7 breast cancer cell line. Bromophenols, in a broader context, have been investigated for a range of biological activities, including antioxidant and anticancer properties.^{[13][14]} The specific biological effects of each isomer of **3-amino-2-bromophenol** warrant further investigation to elucidate their structure-activity relationships.

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has melted (the end of the melting range).
- For accuracy, repeat the measurement with a fresh sample.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

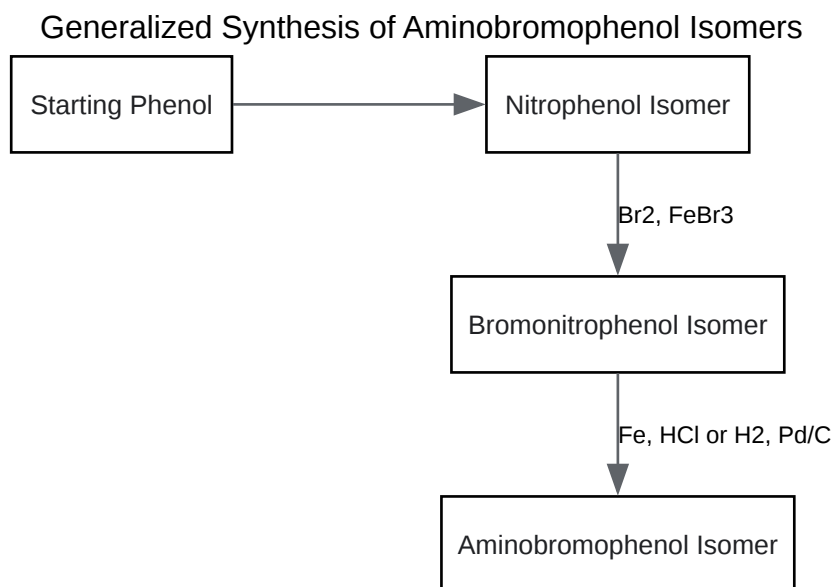
- Test tubes and rack
- Spatula or dropper
- Vortex mixer (optional)
- Graduated cylinder

Procedure:

- Place approximately 10-20 mg of the solid isomer into a clean, dry test tube.
- Add 1 mL of the desired solvent (e.g., water, ethanol, acetone) to the test tube.
- Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
- Observe the mixture. If the solid completely disappears, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.
- To further quantify, the shake-flask method can be employed where an excess of the solid is agitated with the solvent at a constant temperature until equilibrium is reached, followed by analysis of the supernatant to determine the concentration of the dissolved solute.

Visualizing Synthetic Pathways

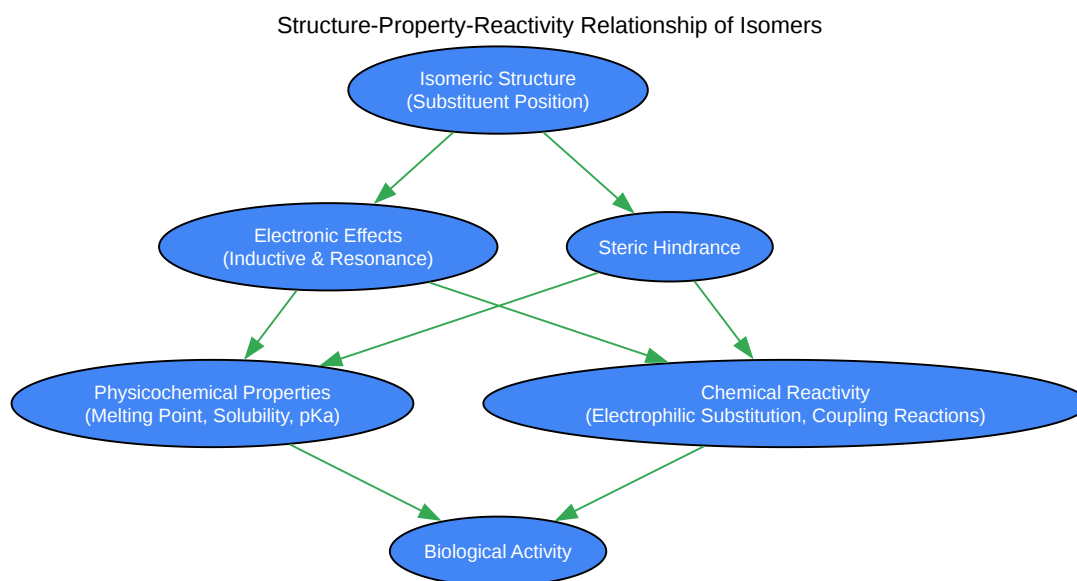
The synthesis of different aminobromophenol isomers often involves multi-step reaction sequences. The following diagram illustrates a generalized workflow for the synthesis of a brominated aminophenol from a nitrophenol precursor.



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Caption: Generalized synthetic workflow for aminobromophenol isomers.

The following logical diagram illustrates the key factors influencing the properties and reactivity of the **3-Amino-2-bromophenol** isomers.



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Caption: Factors influencing isomer properties and reactivity.

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